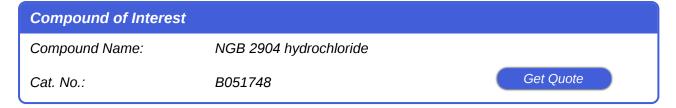


# NGB 2904 Hydrochloride: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **NGB 2904 hydrochloride**, a potent and selective dopamine D3 receptor antagonist. This document summarizes its core physicochemical properties, details its interaction with the dopamine D3 receptor signaling pathway, and provides methodologies for key in vivo experiments.

# **Core Compound Data**

**NGB 2904 hydrochloride** is a well-characterized research compound with the following key properties:

Property	Value	Reference(s)
Molecular Weight	530.92 g/mol	[1][2][3]
Chemical Formula	C28H29Cl2N3O·HCl	[1]
CAS Number	189061-11-8	[1][2]
Purity	≥98%	[1]
Solubility	Soluble to 25 mM in DMSO and to 5 mM in ethanol.	[1]
Appearance	Off-white solid	[2]



# **Biological Activity and Receptor Affinity**

**NGB 2904 hydrochloride** is a potent and highly selective antagonist of the dopamine D3 receptor. Its binding affinity for various neurotransmitter receptors has been quantified, demonstrating its selectivity.

Receptor	Kı (nM)	Reference(s)
Dopamine D3	1.4	[1][4]
Dopamine D2	217	[1][4]
Serotonin 5-HT2	223	[1][4]
α1-Adrenergic	642	[1][4]
Dopamine D4	> 5000	[1][4]
Dopamine D1	> 10000	[1][4]
Dopamine D5	> 10000	[1][4]

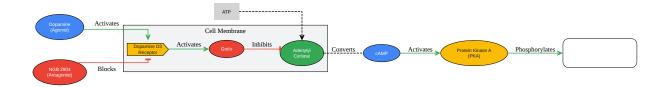
Furthermore, NGB 2904 potently antagonizes quinpirole-stimulated mitogenesis with an IC<sub>50</sub> of 6.8 nM[1][5].

# **Dopamine D3 Receptor Signaling Pathway**

The dopamine D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). Its primary signaling mechanism involves coupling to inhibitory G proteins (Gαi/o). Activation of the D3 receptor by an agonist, such as dopamine, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP)[6][7][8]. NGB 2904, as a selective antagonist, blocks this signaling cascade by preventing agonist binding to the D3 receptor.

Downstream of cAMP regulation, D3 receptor signaling can also modulate the activity of ion channels, particularly potassium and calcium channels, and activate other signaling molecules such as mitogen-activated protein kinase (MAPK)[6][9].





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**Caption:** Dopamine D3 Receptor Signaling Pathway Antagonized by NGB 2904.

## **Experimental Protocols**

NGB 2904 has been extensively utilized in preclinical models to investigate the role of the dopamine D3 receptor in various physiological and pathological processes, particularly in the context of substance use disorders. Below are detailed methodologies for key in vivo experiments.

## **Cocaine Self-Administration in Rats**

This protocol is adapted from studies investigating the effects of NGB 2904 on the reinforcing properties of cocaine[1][10].

#### 1. Animals:

- Male Long-Evans rats, weighing approximately 250-300g at the start of the experiment.
- Animals are individually housed in a temperature- and humidity-controlled vivarium with a
   12-hour light/dark cycle. Food and water are available ad libitum unless otherwise specified.

## 2. Surgical Procedure:

 Rats are anesthetized with an appropriate anesthetic agent (e.g., a ketamine/xylazine mixture).



- A chronic indwelling catheter is surgically implanted into the right jugular vein. The catheter tubing is passed subcutaneously to the mid-scapular region and attached to a threaded pedestal that is secured with dental acrylic.
- Post-operative care includes antibiotic and analgesic administration. Animals are allowed a recovery period of at least 5-7 days before behavioral testing.

## 3. Apparatus:

• Standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light above the active lever, a drug infusion pump, and a house light. The chambers are enclosed in sound-attenuating cubicles.

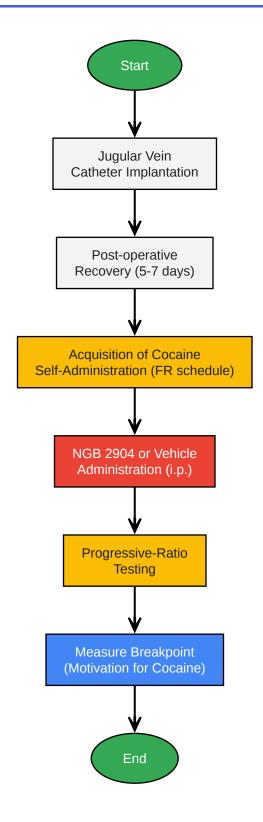
#### 4. Behavioral Procedure:

Acquisition: Rats are placed in the operant chambers for daily 2-hour sessions. A press on
the active lever results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) and
the simultaneous presentation of a conditioned stimulus (e.g., the stimulus light for 5
seconds). Presses on the inactive lever have no programmed consequences.

#### Reinforcement Schedules:

- Fixed-Ratio (FR): Initially, an FR1 schedule is used (one lever press results in one infusion). This can be progressed to higher FR schedules (e.g., FR5) to establish stable responding.
- Progressive-Ratio (PR): To assess the motivation for cocaine, a PR schedule is employed where the number of lever presses required for each subsequent infusion increases progressively. The "breakpoint" is the highest number of presses an animal completes for a single infusion and serves as a measure of the reinforcing efficacy of the drug.
- NGB 2904 Administration: **NGB 2904 hydrochloride** is dissolved in a suitable vehicle (e.g., saline or a cyclodextrin-based solution) and administered via intraperitoneal (i.p.) injection at various doses (e.g., 0.1, 1.0, 5.0 mg/kg) at a specified time before the self-administration session.





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**Caption:** Experimental Workflow for Cocaine Self-Administration Studies.

# **Brain Stimulation Reward (BSR) in Rats**

## Foundational & Exploratory





This protocol is based on studies evaluating the effect of NGB 2904 on the rewarding effects of drugs of abuse using the intracranial self-stimulation (ICSS) paradigm[1].

- 1. Animals and Housing:
- As described in the cocaine self-administration protocol.
- 2. Surgical Procedure:
- Rats are anesthetized and placed in a stereotaxic frame.
- A monopolar stimulating electrode is implanted in the medial forebrain bundle at the level of the lateral hypothalamus. Stereotaxic coordinates are determined based on a rat brain atlas (e.g., Paxinos and Watson).
- The electrode is secured to the skull with dental cement and jeweler's screws.
- Post-operative care is provided as previously described.
- 3. Apparatus:
- Operant chambers equipped with a response lever and a constant-current electrical stimulator.
- 4. Behavioral Procedure:
- Training: Rats are trained to press the lever to receive a brief train of electrical stimulation to the medial forebrain bundle.
- Threshold Determination: A rate-frequency curve-shift paradigm is used to determine the brain reward threshold. This involves varying the frequency of the electrical stimulation and measuring the rate of lever pressing. The threshold is defined as the frequency that supports a half-maximal response rate.
- Drug Effects: The effect of a drug (e.g., cocaine) on the BSR threshold is assessed. A lowering of the threshold indicates an enhancement of the rewarding stimulus.



 NGB 2904 Administration: NGB 2904 or vehicle is administered prior to the administration of the test drug (e.g., cocaine) to determine if it can block the drug-induced enhancement of brain stimulation reward.

## **Locomotor Activity Assessment in Mice**

This protocol is derived from studies investigating the effects of NGB 2904 on spontaneous and drug-induced locomotor activity.

#### 1. Animals:

- Male mice of a specified strain (e.g., C57BL/6J).
- Housing conditions are similar to those for rats.

## 2. Apparatus:

 Open-field arenas (e.g., 40 x 40 x 30 cm) equipped with infrared photobeam detectors to automatically record horizontal and vertical movements. The arenas are placed in a soundattenuated and dimly lit environment.

### 3. Behavioral Procedure:

 Habituation: Mice are habituated to the testing room and the open-field arenas for a defined period (e.g., 30-60 minutes) on one or more days prior to the experiment to reduce noveltyinduced hyperactivity.

## Testing:

- On the test day, mice are administered NGB 2904 or vehicle (i.p. or subcutaneously).
- Immediately after injection, they are placed in the center of the open-field arena.
- Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a specified duration (e.g., 60-120 minutes).
- To assess the effect on drug-induced hyperlocomotion, a psychostimulant such as amphetamine can be administered after the NGB 2904 pretreatment.



This technical guide provides a foundational understanding of **NGB 2904 hydrochloride** for researchers in pharmacology and drug development. For more specific details, it is recommended to consult the primary literature cited.

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